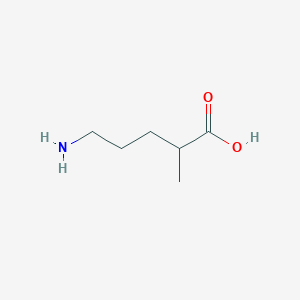
5-Amino-2-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methyl-valeric acid can be achieved through several methods. One common approach involves the alkylation of 5-aminovaleric acid with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-aminovaleric acid in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of 5-amino-2-methyl-valeric acid often involves the use of biotechnological processes. Engineered strains of Corynebacterium glutamicum have been employed to produce this compound from renewable feedstocks such as glucose and xylose. The fermentation process involves the expression of specific genes that enable the conversion of these sugars into 5-amino-2-methyl-valeric acid .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted products.
Aplicaciones Científicas De Investigación
5-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the biosynthesis of various amino acids and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Industry: It is utilized in the production of biopolyamides and other biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 5-amino-2-methyl-valeric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of naturally occurring amino acids, influencing protein synthesis and metabolic pathways. The compound may also interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity .
Comparación Con Compuestos Similares
5-Aminovaleric acid: Similar structure but lacks the methyl group at the second position.
Valine: An essential amino acid with a similar carbon backbone but different functional groups.
Isoleucine: Another essential amino acid with a branched-chain structure.
Uniqueness: 5-Amino-2-methylpentanoic acid is unique due to the presence of both an amino group and a methyl group on the valeric acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
10483-16-6 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
5-amino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
UTJLXEIPEHZYQJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN)C(=O)O |
SMILES canónico |
CC(CCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















